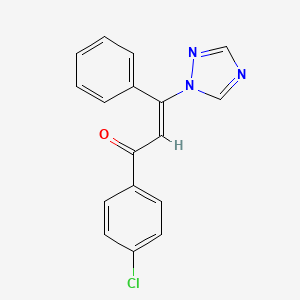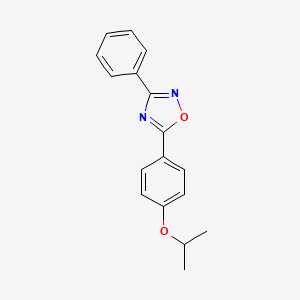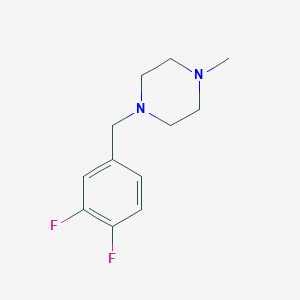
1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat a variety of fungal infections. It belongs to the class of azole antifungal agents and is widely used in clinical practice due to its broad spectrum of activity against various fungal species. In
Scientific Research Applications
1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition to its antifungal activity, this compound has also been shown to have antibacterial and antiviral properties.
Mechanism of Action
1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the cell membrane, which ultimately results in fungal cell death. This compound also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is generally well-tolerated. However, it can cause some adverse effects, including skin irritation, itching, and burning. In rare cases, it can cause severe allergic reactions.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one is its broad spectrum of activity against various fungal species. It is also relatively inexpensive and widely available. However, one of the limitations of this compound is its potential for drug interactions due to its inhibition of cytochrome P450 enzymes.
Future Directions
There are several potential future directions for research on 1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce the risk of adverse effects. Another area of research is the investigation of its potential for use in combination with other antifungal agents to improve treatment outcomes. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on fungal cell biology, which may lead to the development of new antifungal agents.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one involves the reaction of 1-(4-chlorophenyl)-2-nitropropene with phenylhydrazine to form 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one hydrazone. This is then reacted with sodium azide in the presence of a copper catalyst to afford this compound, which is this compound.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c18-15-8-6-14(7-9-15)17(22)10-16(21-12-19-11-20-21)13-4-2-1-3-5-13/h1-12H/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIKIYSMZSQCQH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)Cl)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=C(C=C2)Cl)/N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,6R*)-9-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5318068.png)
![N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide](/img/structure/B5318075.png)
![N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide](/img/structure/B5318092.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)

![N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5318113.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)
![3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5318125.png)
![5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318139.png)
![3-[4-(benzyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5318144.png)
![2-(3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}phenoxy)ethanol](/img/structure/B5318152.png)
![N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5318156.png)
![2-cyclohexyl-7-(2,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5318157.png)